molecular formula C12H19NS B13287008 N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline

N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline

Cat. No.: B13287008
M. Wt: 209.35 g/mol
InChI Key: WNMQTBYEZHLCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline is an organic compound characterized by the presence of an aniline group substituted with a 2,2-dimethylpropyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-(methylsulfanyl)aniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like iron powder in acidic conditions.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline
  • N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline

Uniqueness

N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-methylsulfanylaniline

InChI

InChI=1S/C12H19NS/c1-12(2,3)9-13-10-6-5-7-11(8-10)14-4/h5-8,13H,9H2,1-4H3

InChI Key

WNMQTBYEZHLCFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC(=CC=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.